synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one
synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one
An In-Depth Technical Guide to the Synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic route to 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one, a key heterocyclic scaffold in medicinal chemistry. The 1,4-benzodiazepine core is a privileged structure known for its diverse pharmacological activities, and halogenated derivatives are of particular interest for modulating ligand-receptor interactions and metabolic stability[3][4][5]. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of the synthetic strategy, reaction mechanisms, step-by-step experimental protocols, and analytical characterization. The presented route begins with commercially available starting materials and proceeds through a logical sequence of amide bond formation followed by intramolecular cyclization.
Introduction and Strategic Overview
The 1,4-benzodiazepine framework is central to the development of therapeutics targeting the central nervous system (CNS)[4][5]. The introduction of a bromine atom at the C8 position of the benzo[e]diazepin-5-one core can significantly influence the molecule's electronic properties, lipophilicity, and binding affinity to biological targets[3]. This guide details a primary synthetic pathway that builds the heterocyclic system from the ground up, ensuring regiochemical control of the bromine substituent.
The core strategy involves a two-step sequence:
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Amide Coupling: Formation of an amide bond between a bromo-substituted anthranilic acid derivative and an amino acid ester.
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Intramolecular Cyclization: A base-mediated condensation reaction to form the seven-membered diazepinone ring.
This approach is favored for its reliability and scalability, starting from the readily available 2-amino-5-bromobenzoic acid.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule dictates the overall synthetic plan. The disconnection of the seven-membered ring at the N1-C2 amide bond and the C4-N5 bond reveals the key precursors.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Pathway
The forward synthesis is designed as a logical progression from simple, commercially available precursors. This workflow ensures high yields and purity of the final product.
Caption: Forward synthesis workflow diagram.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | ≥98% | Sigma-Aldrich |
| Glycine ethyl ester HCl | C₄H₁₀ClNO₂ | 139.58 | ≥99% | Sigma-Aldrich |
| EDC Hydrochloride | C₈H₁₈ClN₃ | 191.70 | ≥98% | Sigma-Aldrich |
| HOBt Hydrate | C₆H₅N₃O·xH₂O | 135.12 (anhyd.) | ≥97% | Sigma-Aldrich |
| DIPEA | C₈H₁₉N | 129.24 | ≥99% | Sigma-Aldrich |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | ≥96% | Sigma-Aldrich |
| Anhydrous DMF | C₃H₇NO | 73.09 | 99.8% | Sigma-Aldrich |
| Anhydrous Ethanol | C₂H₆O | 46.07 | 200 proof | Sigma-Aldrich |
Step 1: Synthesis of Ethyl 2-((2-amino-5-bromobenzoyl)amino)acetate
Rationale: This step involves the formation of a critical amide bond. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a standard, mild, and efficient method for coupling carboxylic acids and amines. This system minimizes side reactions and racemization, proceeding through a highly reactive O-acylisourea intermediate that is trapped by HOBt to form an active ester, which then cleanly reacts with the amine. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt of the glycine ester and the HCl generated during the reaction.
Protocol:
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To a round-bottom flask under a nitrogen atmosphere, add 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol, 1.0 equiv).
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Dissolve the acid in anhydrous Dimethylformamide (DMF, 150 mL).
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Cool the solution to 0 °C using an ice bath.
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Add HOBt hydrate (7.5 g, 55.5 mmol, 1.2 equiv) and EDC hydrochloride (10.6 g, 55.5 mmol, 1.2 equiv) to the solution. Stir for 15 minutes.
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In a separate beaker, suspend glycine ethyl ester hydrochloride (7.7 g, 55.5 mmol, 1.2 equiv) in anhydrous DMF (50 mL). Add DIPEA (16.1 mL, 92.6 mmol, 2.0 equiv) dropwise and stir until the solid dissolves.
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Add the glycine ester solution dropwise to the activated carboxylic acid solution at 0 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
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Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
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Upon completion, pour the reaction mixture into ice-cold water (500 mL).
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Extract the aqueous layer with ethyl acetate (3 x 200 mL).
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Combine the organic layers, wash with brine (2 x 150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (gradient elution: 20-40% ethyl acetate in hexanes) to yield the title compound as a white to off-white solid.
Step 2: Synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one
Rationale: This key step is an intramolecular cyclization driven by a base. Sodium ethoxide (NaOEt) acts as a strong base to deprotonate the primary aniline nitrogen. The resulting anilide anion then undergoes a nucleophilic attack on the ester carbonyl carbon, displacing the ethoxide leaving group and forming the thermodynamically stable seven-membered ring. The reaction is typically performed at reflux in ethanol, which serves as both the solvent and the source of the ethoxide base. This type of cyclization is a well-documented method for the synthesis of benzodiazepine cores[1].
Protocol:
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Dissolve the product from Step 1, ethyl 2-((2-amino-5-bromobenzoyl)amino)acetate (10.0 g, 33.2 mmol, 1.0 equiv), in anhydrous ethanol (200 mL) in a round-bottom flask equipped with a reflux condenser.
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Add sodium ethoxide (3.4 g, 49.8 mmol, 1.5 equiv) to the solution.
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Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
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Monitor the reaction progress by TLC (Eluent: 70% Ethyl Acetate in Hexanes).
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Once the starting material is consumed, cool the mixture to room temperature.
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Neutralize the mixture by adding glacial acetic acid dropwise until pH ~7.
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Remove the solvent under reduced pressure.
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Redissolve the resulting residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (100 mL) and then brine (100 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one as a crystalline solid.
Alternative Strategy: Direct Bromination
For laboratories that may have access to the unsubstituted 3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one, a direct C-H activation/bromination can be a viable alternative.
Rationale: The electron-donating nature of the amide nitrogen (at position 1) and the aniline-like nitrogen (at position 4, once cyclized) activates the aromatic ring towards electrophilic substitution. The position para to the N1-amide linkage (C8) is electronically favored for substitution. N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine for such transformations[6].
Protocol Outline:
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Dissolve 3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one in a suitable solvent like DMF or acetonitrile.
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Add N-bromosuccinimide (1.0-1.2 equivalents).
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Heat the mixture (e.g., 80-100 °C), potentially under microwave irradiation to accelerate the reaction, as described for similar substrates[6].
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Monitor by TLC/LC-MS for completion.
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Perform an aqueous workup and purify by column chromatography.
Note: This method may yield a mixture of regioisomers, and purification would be critical to isolate the desired 8-bromo product.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to aromatic protons (with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring), and two methylene groups (CH₂-N and CH₂-C=O), as well as two NH protons. |
| ¹³C NMR | Signals for the amide carbonyl, aromatic carbons (including two attached to Br and N), and the two aliphatic carbons. |
| Mass Spec (HRMS) | Calculated m/z for C₉H₉BrN₂O [M+H]⁺ should match the observed value, showing the characteristic isotopic pattern for bromine. |
| Melting Point | A sharp melting point should be observed for the recrystallized product. |
Safety and Handling
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Reagents: Handle all reagents in a well-ventilated fume hood. EDC, HOBt, DIPEA, and NBS are irritants and potentially toxic. Sodium ethoxide is highly corrosive and reacts violently with water. Anhydrous solvents are flammable.
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Procedures: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reflux step should be performed with care, ensuring the condenser is properly functioning.
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Waste: Dispose of all chemical waste according to institutional guidelines.
References
- Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
-
Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. (2015). PubMed Central. [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2018). MDPI. [Link]
-
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]
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Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. (2022). PubMed Central. [Link]
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]
-
Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. Elsevier ScienceDirect. [Link]
Sources
- 1. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 2. Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones [mdpi.com]
- 3. 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one | 1379324-91-0 | Benchchem [benchchem.com]
- 4. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]
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- 6. Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation - PMC [pmc.ncbi.nlm.nih.gov]
